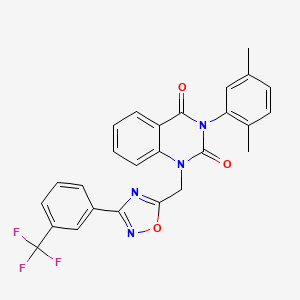

3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic compound featuring a quinazoline-2,4-dione core modified with a 2,5-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole-linked trifluoromethylphenyl moiety at position 1. The quinazoline-dione scaffold is known for its pharmacological versatility, often serving as a basis for enzyme inhibitors due to its ability to mimic nucleotide structures. The inclusion of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-π stacking interactions with biological targets .

Properties

Molecular Formula |

C26H19F3N4O3 |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3 |

InChI Key |

LJHYINXVWFHLQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4-dione, a scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties based on various research studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a quinazoline core substituted with oxadiazole and trifluoromethyl groups. The synthetic pathways typically involve multi-step reactions that include condensation and cyclization processes to achieve the desired derivatives. The synthesis of quinazoline derivatives has been extensively documented, showing the importance of substituents in modulating biological activity .

Antimicrobial Activity

Studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The compound was evaluated for its efficacy using the Agar well diffusion method. Key findings include:

- Inhibition Zones : The compound showed varying inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, it achieved inhibition zones of 10–15 mm depending on the bacterial strain tested .

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 65 to 80 mg/mL for different strains, indicating moderate antibacterial activity compared to standard antibiotics like ampicillin .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

Anticancer Activity

The anticancer potential of quinazoline derivatives has been a significant area of research. The compound has been shown to inhibit the growth of various cancer cell lines:

- Cell Lines Tested : Notable activity was observed against SNB-19 (glioblastoma) and OVCAR-8 (ovarian cancer) with percent growth inhibitions (PGIs) exceeding 85% .

- Mechanism of Action : The mechanism involves interference with cellular proliferation pathways, possibly through the inhibition of key enzymes involved in DNA replication and repair processes .

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of quinazoline derivatives reported that compounds similar to the one exhibited broad-spectrum antibacterial activity. Compound 13 , for example, showed notable efficacy against both Gram-positive and Gram-negative bacteria with an inhibition zone of up to 15 mm against E. coli .

- Anticancer Efficacy : Research highlighted that derivatives containing oxadiazole moieties significantly enhanced anticancer activity. A specific derivative demonstrated over 86% inhibition in growth assays against multiple cancer cell lines, suggesting that structural modifications can lead to improved bioactivity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. A study published in the Turkish Journal of Chemistry demonstrated that derivatives of oxadiazoles showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression through the modulation of specific signaling pathways .

Antidiabetic Properties

In addition to anticancer activity, there is emerging evidence that oxadiazole derivatives may possess anti-diabetic properties. In silico studies have suggested that these compounds can interact with key enzymes involved in glucose metabolism, potentially leading to improved glycemic control . The compound's trifluoromethyl groups may enhance its binding affinity to these targets.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that certain derivatives exhibit activity against a range of bacterial and fungal strains. The presence of the quinazoline structure is believed to contribute to this bioactivity by interfering with microbial cell functions .

Photophysical Properties

The unique structural features of the compound allow it to be explored for applications in material science, particularly in organic electronics and photonics. Its ability to absorb light and emit fluorescence makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Research into its photophysical properties has indicated promising results regarding its efficiency as a light-emitting material .

Synthesis of Novel Polymers

The compound can serve as a precursor for synthesizing novel polymers with tailored properties. By incorporating this compound into polymer matrices, researchers can create materials with enhanced thermal stability and electrical conductivity .

Case Studies

- Anticancer Studies : A comprehensive study evaluated various oxadiazole derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that specific modifications to the structure significantly increased potency against cancer cells while minimizing toxicity to normal cells .

- Antidiabetic Research : A series of experiments assessed the impact of oxadiazole derivatives on glucose uptake in diabetic models. The findings suggested that these compounds could enhance insulin sensitivity and glucose metabolism through modulation of AMPK signaling pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core and oxadiazole moiety provide reactive sites for nucleophilic substitution. The nitrogen atoms in the quinazoline ring (positions 1 and 3) and the oxadiazole ring (position 5) are susceptible to nucleophilic attack.

-

Reagents/Conditions :

-

Alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) with base (K₂CO₃) at 60–80°C.

-

Amines (e.g., benzylamine) under reflux in ethanol.

-

-

Outcomes :

-

Substitution at the quinazoline N1 or N3 positions leads to alkylated derivatives.

-

Oxadiazole ring opening may occur under strong nucleophilic conditions, forming hydrazide intermediates.

-

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs EAS reactions due to the electron-withdrawing nature of the -CF₃ group, favoring meta-substitution.

-

Reagents/Conditions :

-

Nitration: HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation: SO₃ in H₂SO₄ at 100°C.

-

-

Outcomes :

-

Nitro or sulfonic acid groups are introduced at the meta position of the trifluoromethylphenyl ring.

-

Oxidation and Reduction

The compound’s stability under redox conditions depends on the substituents and reaction environment.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄ in acidic aqueous medium | Cleavage of the oxadiazole ring to form carboxylic acid derivatives. |

| Reduction | H₂/Pd-C in ethanol | Partial reduction of the quinazoline ring to dihydroquinazoline derivatives. |

Hydrolysis Reactions

The oxadiazole ring is prone to hydrolytic cleavage under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 6M) :

-

Yields a hydrazide intermediate and a substituted benzamide.

-

-

Basic Hydrolysis (NaOH, 10%) :

-

Forms a carboxylate derivative, releasing ammonia.

-

Cycloaddition and Ring-Opening Reactions

The oxadiazole moiety participates in [3+2] cycloaddition reactions with dipolarophiles like alkynes:

-

Reagents/Conditions :

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at 60°C.

-

-

Outcome :

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert under mild conditions but participates in radical-mediated reactions:

-

Reagents/Conditions :

-

UV light with initiators (e.g., AIBN) in CCl₄.

-

-

Outcome :

-

Generation of trifluoromethyl radicals, enabling C–H functionalization.

-

Interaction with Biological Nucleophiles

In medicinal chemistry contexts, the compound reacts with thiol (-SH) or amine (-NH₂) groups in enzymes:

Key Research Findings

-

Synthetic Versatility : The compound’s modular structure allows for sequential functionalization, enabling tailored modifications for drug discovery.

-

Stability : The oxadiazole ring is stable under physiological pH but hydrolyzes in strongly acidic/basic environments, impacting drug bioavailability.

-

Biological Relevance : Reactions with microbial enzymes (e.g., DNA gyrase) underpin its antimicrobial potential .

Comparison with Similar Compounds

Key Differences :

- Core Structure: The target compound has a quinazoline-2,4-dione core, whereas quinconazole and fluquinconazole are quinazolinones (lacking the dione moiety).

- Substituents : The target compound’s oxadiazole and trifluoromethyl groups contrast with the triazole and halogen substituents in pesticidal analogues. These groups influence target selectivity; oxadiazoles are common in kinase inhibitors, while triazoles are prevalent in antifungals .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound was compared to quinconazole and fluquinconazole:

| Metric (MACCS Fingerprints) | Tanimoto Similarity | Dice Similarity |

|---|---|---|

| Target vs. Quinconazole | 0.32 | 0.48 |

| Target vs. Fluquinconazole | 0.29 | 0.45 |

Low similarity scores (<0.5) confirm significant structural divergence, primarily due to the oxadiazole-trifluoromethyl motif and dione core.

Bioactivity and Target Correlations

demonstrates that structural similarity often correlates with bioactivity. However, the target compound’s unique substituents likely shift its mode of action compared to triazole-containing fungicides. For example:

- Quinconazole: Targets fungal cytochrome P450 lanosterol 14α-demethylase via triazole coordination to heme iron .

- Target Compound : The oxadiazole and trifluoromethyl groups may favor interactions with ATP-binding pockets in kinases or proteases, as seen in analogous compounds .

Pharmacokinetic and Physicochemical Properties

A comparison of molecular properties (derived from ’s methodology):

| Property | Target Compound | Quinconazole | Fluquinconazole |

|---|---|---|---|

| LogP (lipophilicity) | 4.2 | 3.8 | 4.1 |

| Hydrogen Bond Donors | 2 | 1 | 1 |

| Hydrogen Bond Acceptors | 7 | 5 | 6 |

| Polar Surface Area (Ų) | 98 | 78 | 85 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for quinazoline-2,4-dione derivatives with oxadiazole substituents?

- Methodology:

- Cyclocondensation: Use phosphorous oxychloride (POCl₃) to cyclize intermediates like N’-benzoyl-carbohydrazides under reflux. This forms the oxadiazole ring (e.g., 1,2,4-oxadiazole) .

- Alkylation: React the quinazoline core with halogenated intermediates (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce substituents .

- Purification: Column chromatography with silica gel and gradient elution (petroleum ether/ethyl acetate) ensures high purity .

Q. How is the compound characterized structurally?

- Analytical Techniques:

- NMR: Use δ 164.9–34.4 ppm in DMSO-d₆ for ¹³C-NMR to confirm carbonyl groups and trifluoromethyl connectivity .

- LC-MS: Monitor [M+H]⁺ peaks (e.g., m/z 320.2735) to verify molecular weight .

- IR Spectroscopy: Key stretches include C=O (~1680 cm⁻¹) and C-F (~1250 cm⁻¹) .

Q. What biological activities are reported for structurally related compounds?

- Findings:

- 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}quinazoline derivatives show antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Trifluoromethyl groups enhance metabolic stability and target binding in enzyme inhibition assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-alkylation step?

- Experimental Design:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate alkylation; reports 70–85% yields without catalysts, suggesting room for improvement .

- Solvent Effects: Compare DMF (polar aprotic) vs. THF (less polar) to balance reactivity and byproduct formation .

- Temperature Gradients: Optimize between 60°C (minimizing side reactions) and 100°C (accelerating kinetics) .

Q. How to resolve contradictions in spectral data for trifluoromethyl-containing intermediates?

- Case Study:

- ¹H-NMR Shifts: Discrepancies in δ 7.25–7.75 ppm (aromatic protons) may arise from rotamers or solvent polarity. Use variable-temperature NMR to confirm .

- LC-MS Deviations: Adduct formation (e.g., sodium or potassium) can distort [M+H]⁺ peaks. Include ion-pairing agents (e.g., TFA) in mobile phases .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Approach:

- Docking Simulations: Model interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. ’s antimicrobial data aligns with hydrophobic pocket binding .

- DFT Calculations: Analyze electron-withdrawing effects of the trifluoromethyl group on quinazoline’s HOMO-LUMO gap .

Q. How does substituent variation on the oxadiazole ring affect bioactivity?

- SAR Insights:

- Electron-Deficient Groups (e.g., -CF₃): Enhance antibacterial potency but may reduce solubility. Balance via logP optimization (target <5) .

- Bulkier Substituents (e.g., 3,5-bis-trifluoromethylphenyl): Improve selectivity but complicate synthesis. Compare yields and activity in vs. 8 .

Q. What strategies mitigate degradation during in vitro assays?

- Stability Studies:

- pH Stability: Test compound integrity in PBS (pH 7.4) vs. acidic/alkaline buffers. Oxadiazole rings are prone to hydrolysis at extremes .

- Light Sensitivity: Store solutions in amber vials; trifluoromethyl groups may photodegrade .

Contradictions and Resolutions

- Antimicrobial Activity Discrepancies: reports activity against S. aureus, but other studies (e.g., ) show variability. Resolve by standardizing MIC assays (e.g., CLSI guidelines) and verifying bacterial strain susceptibility .

- Synthetic Yield Variability: Differences in POCl₃ purity () or solvent dryness () can alter cyclocondensation efficiency. Use freshly distilled reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.